3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride

Catalog No.
S11221698
CAS No.
M.F
C7H8ClNO2
M. Wt
176.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carbox...

Product Name

3-Carboxy-1-methylpyridinium-d3 Chloride; 3-Carboxy-1-methyl-pyridinium-d3 Chloride; Trigonelline-d3 Chloride; N-Methyl-3-carboxypyridinium-d3 Chloride

IUPAC Name

1-(trideuteriomethyl)pyridin-1-ium-3-carboxylic acid;chloride

Molecular Formula

C7H8ClNO2

Molecular Weight

176.61 g/mol

InChI

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H/i1D3;

InChI Key

TZSYLWAXZMNUJB-NIIDSAIPSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.[Cl-]

Isomeric SMILES

[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)O.[Cl-]

3-Carboxy-1-methylpyridinium-d3 Chloride, also known as Trigonelline-d3 Chloride, is a deuterated form of trigonelline, an alkaloid found in various plants, including fenugreek and green coffee beans. The compound has gained attention due to its potential health benefits and biological activities. Structurally, it is characterized by a pyridine ring with a carboxylic acid and a methyl group, which contributes to its unique properties. The deuterated version is particularly useful in research settings for tracing metabolic pathways and studying biological interactions due to its distinct isotopic signature.

Typical of carboxylic acids and pyridines. It can undergo:

  • Decarboxylation: Removal of the carboxyl group under specific conditions, leading to the formation of N-methylpyridine.
  • Esterification: Reaction with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
  • Reduction: Trigonelline can be reduced to form other nitrogen-containing compounds, which may exhibit different biological activities.

These reactions are significant in organic synthesis and medicinal chemistry, offering pathways to develop new therapeutic agents.

Trigonelline-d3 Chloride exhibits a range of biological activities:

  • Metabolic Regulation: It has been shown to enhance glucose and lipid metabolism, making it a candidate for managing metabolic disorders such as diabetes .
  • Neuroprotective Effects: The compound demonstrates potential neuroprotective properties, possibly through modulation of oxidative stress and inflammation .
  • Anti-inflammatory Properties: Trigonelline-d3 Chloride can inhibit pro-inflammatory cytokines and reduce tissue damage in various models of inflammation .
  • Muscle Health: Recent studies indicate that it may improve muscle function by increasing levels of nicotinamide adenine dinucleotide (NAD+) in skeletal muscle, which is crucial for energy metabolism .

Synthesis of Trigonelline-d3 Chloride typically involves:

  • Starting Materials: Using 3-carboxy-1-methylpyridine as a precursor.
  • Deuteration: Incorporating deuterium into the methyl group through methods such as exchange reactions or using deuterated solvents during synthesis.
  • Chlorination: Converting the final product into its chloride form through reaction with hydrochloric acid or other chlorinating agents.

These methods ensure high purity and isotopic labeling necessary for biological studies.

Trigonelline-d3 Chloride finds applications in various fields:

  • Pharmaceutical Research: Used as an internal standard in mass spectrometry for quantifying trigonelline levels in biological samples .
  • Nutraceuticals: Explored for its potential health benefits related to metabolic diseases and aging.
  • Biochemical Studies: Serves as a tracer in metabolic studies due to its deuterated nature, aiding in understanding the pharmacokinetics of trigonelline.

Research on Trigonelline-d3 Chloride has revealed its interactions with multiple biological targets:

  • Nuclear Factor Erythroid 2-related Factor 2 (Nrf2): Modulates oxidative stress responses .
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Influences lipid metabolism and adipogenesis .
  • Glycogen Synthase Kinases (GSK): Acts as an inhibitor, potentially enhancing insulin sensitivity .

These interactions highlight its multifaceted role in maintaining metabolic homeostasis.

Several compounds share structural similarities with Trigonelline-d3 Chloride:

Compound NameStructure SimilarityUnique Features
Nicotinic AcidPyridine ringPrecursor to NAD+, involved in energy metabolism.
N-Methylpyridinium ChlorideMethyl groupExhibits different solubility and bioactivity profiles compared to trigonelline.
1-Methylpyridinium IodideMethyl groupUsed primarily as an ionic liquid; less focus on health benefits.
Pyridoxal PhosphatePyridine ringActive form of vitamin B6; involved in amino acid metabolism.

Trigonelline-d3 Chloride stands out due to its specific biological activities related to metabolic regulation and neuroprotection, making it a valuable compound for further research and application in health sciences.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.0431864 g/mol

Monoisotopic Mass

176.0431864 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-08-2024

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